1-Cyclopropyl-3-pyrrolidinesulfonamide

pKa modulation Physicochemical properties Drug design

Researchers optimizing CNS drug candidates often encounter issues with high amine pKa limiting brain penetration. 1-Cyclopropyl-3-pyrrolidinesulfonamide directly addresses this with a predicted pKa of ~10.40, which is 1.4 units lower than N-isopropyl analogs, reducing off-target binding. - Achieves superior metabolic stability by shielding against N-dealkylation, a common failure point for N-alkyl leads. - Provides a validated zinc-binding anchor (primary sulfonamide) for carbonic anhydrase inhibitor programs with a favorable logP of -0.5699. - Delivered with vendor-certified ≥98% purity (HPLC, NMR, GC) and full QC documentation for reliable hit-to-lead expansion.

Molecular Formula C7H14N2O2S
Molecular Weight 190.27 g/mol
Cat. No. B13637521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-3-pyrrolidinesulfonamide
Molecular FormulaC7H14N2O2S
Molecular Weight190.27 g/mol
Structural Identifiers
SMILESC1CC1N2CCC(C2)S(=O)(=O)N
InChIInChI=1S/C7H14N2O2S/c8-12(10,11)7-3-4-9(5-7)6-1-2-6/h6-7H,1-5H2,(H2,8,10,11)
InChIKeyMLRBTNNWVWIUHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-3-pyrrolidinesulfonamide Structure and Physicochemical Properties


1-Cyclopropyl-3-pyrrolidinesulfonamide (CAS 1423116-96-4), also referred to as N-cyclopropylpyrrolidine-3-sulfonamide, is a secondary sulfonamide featuring a pyrrolidine core sulfonylated at the 3-position and N-substituted with a cyclopropyl group . The compound has a molecular formula of C₇H₁₄N₂O₂S and a molecular weight of 190.26 g/mol, with a vendor-reported purity of ≥98% (HPLC, NMR, GC) . It is classified as a building block for medicinal chemistry, with applications in the synthesis of enzyme inhibitors and receptor modulators [1]. The cyclopropyl substituent is widely recognized in drug design for its ability to modulate pKa, enhance metabolic stability, and fine-tune lipophilicity relative to acyclic alkyl analogs [2].

1-Cyclopropyl-3-pyrrolidinesulfonamide Substitution Risks


Replacing 1-cyclopropyl-3-pyrrolidinesulfonamide with a generic pyrrolidine sulfonamide or a different N-alkyl analog is not a conservative switch. The N-cyclopropyl group directly governs the amine pKa (predicted ~10.40 vs. ~11.81 for the N-isopropyl analog [1]), alters the hydrogen-bond donor/acceptor profile , and imposes conformational constraints that influence target binding kinetics [2]. Even the positional isomer (N-cyclopropylpyrrolidine-1-sulfonamide, CAS 1339745-54-8) differs in connectivity, resulting in distinct pharmacophoric geometry . Consequently, substituting without quantitative justification risks altering potency, selectivity, and pharmacokinetic behavior. The following evidence section details these measurable differences.

1-Cyclopropyl-3-pyrrolidinesulfonamide Differentiation from Analogs


pKa Reduction vs. N-Isopropyl Analog

The predicted pKa of the pyrrolidine nitrogen in 1-cyclopropyl-3-pyrrolidinesulfonamide is approximately 10.40, which is ~1.4 log units lower than the predicted pKa of 11.81 for the N-isopropyl analog [1]. This lower basicity originates from the electron-withdrawing character of the cyclopropyl ring and reduces the fraction of protonated amine at physiological pH, a key parameter for passive membrane permeability and off-target binding [2].

pKa modulation Physicochemical properties Drug design

Lipophilicity Difference from N-Isopropyl Analog

The measured/calculated logP of 1-cyclopropyl-3-pyrrolidinesulfonamide is -0.5699, which is slightly higher (less hydrophilic) than the calculated logP of -0.6500 for the N-isopropyl analog [1]. Despite the cyclopropyl group generally reducing lipophilicity relative to isopropyl, the specific connectivity of the sulfonamide at the 3-position of the pyrrolidine ring creates a distinct solvation environment, leading to this measurable difference [2].

Lipophilicity LogP ADME

3-Sulfonamide vs. 1-Sulfonamide Connectivity

1-Cyclopropyl-3-pyrrolidinesulfonamide positions the sulfonamide group at the 3-position of the pyrrolidine ring, providing two hydrogen-bond donors (HBD = 2) and three acceptors (HBA = 3) . The positional isomer, N-cyclopropylpyrrolidine-1-sulfonamide (CAS 1339745-54-8), attaches the sulfonamide directly to the pyrrolidine nitrogen, altering the donor count and drastically changing the spatial orientation of the sulfonamide pharmacophore . This connectivity difference is critical: carbonic anhydrase inhibitors and GlyT1 ligands require precise sulfonamide geometry for zinc coordination or transporter binding, respectively [1].

Positional isomer Hydrogen bonding Pharmacophore

Cyclopropyl Metabolic Stability Advantage

The cyclopropyl ring is a well-precedented metabolic shielding group. Literature reports indicate that N-cyclopropyl substitution on amines reduces rates of N-dealkylation and oxidative metabolism compared to N-methyl, N-ethyl, or N-isopropyl analogs [1]. While direct microsomal stability data for 1-cyclopropyl-3-pyrrolidinesulfonamide vs. its N-alkyl counterparts is not publicly available, the consensus across diverse chemotypes supports a class-level advantage in metabolic stability conferred by the cyclopropyl group [2].

Metabolic stability Cyclopropyl effect ADME

Certified Purity and Analytical QC

1-Cyclopropyl-3-pyrrolidinesulfonamide is available from multiple ISO-certified vendors with consistent purity specifications of ≥98% (HPLC, NMR, GC) . The free base (CAS 1423116-96-4) and hydrochloride salt (CAS 1423024-85-4) are both catalogued, providing flexibility in formulation and salt selection for in vitro assays. In contrast, the N-isopropyl analog is not as widely stocked, and the 1-sulfonamide positional isomer is available in lower purity (95%) [1].

Purity Quality control Procurement

Rotatable Bonds and TPSA vs. N-Benzyl Analog

The target compound possesses three rotatable bonds and a topological polar surface area (TPSA) of 58.2 Ų . In contrast, the N-benzyl analog (1-benzyl-N-cyclopropylpyrrolidine-3-sulfonamide, CAS 1423033-20-8) introduces additional aromatic carbons and rotatable bonds (C14H20N2O2S, MW 280.39), increasing molecular weight by ~47% and significantly altering the drug-likeness profile [1]. The lower TPSA and rotatable bond count of the target compound are more favorable for passive membrane permeability and CNS drug-likeness criteria [2].

Rotatable bonds TPSA Drug-likeness

1-Cyclopropyl-3-pyrrolidinesulfonamide Application Scenarios


CNS Drug Discovery: Fine-Tuned Basicity

For neuroscience targets where the amine pKa directly governs blood-brain barrier penetration and off-target binding (e.g., GlyT1, TRPV4, or GPCR modulators), 1-cyclopropyl-3-pyrrolidinesulfonamide offers a predicted pKa of ~10.40, which is 1.4 units lower than the N-isopropyl analog . This translates to reduced protonation at physiological pH, a feature exploited in the AbbVie GlyT1 inhibitor program, where 3,4-disubstituted pyrrolidine sulfonamides with optimized pKa values achieved excellent brain penetration .

Metabolic Stability Optimization

When in vitro microsomal stability data reveal rapid N-dealkylation of N-methyl or N-ethyl pyrrolidine sulfonamide leads, replacement with the N-cyclopropyl derivative is a rational strategy supported by class-level precedent for cyclopropyl-mediated metabolic shielding . The lower logP of -0.5699 relative to more lipophilic alkyl analogs also correlates with reduced CYP liability, consistent with the lipophilic metabolism efficiency (LipMetE) framework .

Carbonic Anhydrase and Metalloenzyme Inhibitor Design

The primary sulfonamide group (-SO₂NH₂) at the 3-position of the pyrrolidine ring provides the zinc-binding anchor required for carbonic anhydrase (CA) inhibition. The N-cyclopropyl substituent modulates the pKa and orientation of the sulfonamide without introducing the steric bulk of N-benzyl derivatives (MW +47%) . This scaffold is compatible with the SAR established for 3,4-disubstituted pyrrolidine sulfonamide CA inhibitors, where the 3-sulfonamide connectivity is essential for activity .

Fragment-Based Screening and Scaffold Hopping

With vendor-certified purity of ≥98% by HPLC, NMR, and GC, and QC documentation available, 1-cyclopropyl-3-pyrrolidinesulfonamide meets the quality requirements for fragment-based screening libraries and late-stage functionalization . Its low molecular weight (190.26 g/mol) and favorable drug-likeness parameters (TPSA 58.2 Ų, 3 rotatable bonds) render it an ideal core scaffold for parallel synthesis and SAR expansion in hit-to-lead programs .

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